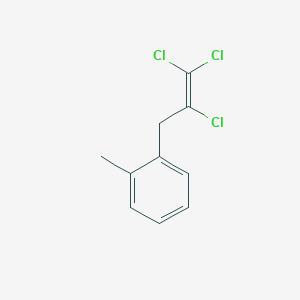
1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a trichloropropenyl group.
準備方法
The synthesis of 1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis process. These methods ensure consistent quality and efficiency in producing the compound on a larger scale .
化学反応の分析
1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with chlorine or bromine in the presence of a catalyst can yield halogenated derivatives of the compound .
科学的研究の応用
1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
作用機序
The mechanism by which 1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and cellular processes. For instance, its electrophilic nature enables it to form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity .
類似化合物との比較
1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene can be compared with other similar compounds, such as:
1-Methyl-2-phenyl-1-propenylbenzene: This compound has a similar structure but lacks the trichloropropenyl group, resulting in different chemical properties and reactivity.
1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene:
特性
CAS番号 |
5199-58-6 |
|---|---|
分子式 |
C10H9Cl3 |
分子量 |
235.5 g/mol |
IUPAC名 |
1-methyl-2-(2,3,3-trichloroprop-2-enyl)benzene |
InChI |
InChI=1S/C10H9Cl3/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5H,6H2,1H3 |
InChIキー |
JCGDTLXXGBBLML-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CC(=C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















